molecular formula C10H14ClN5O B8727445 2-(4-Acetylpiperazin-1-yl)-6-chloropyrimidin-4-amine

2-(4-Acetylpiperazin-1-yl)-6-chloropyrimidin-4-amine

Cat. No. B8727445
M. Wt: 255.70 g/mol
InChI Key: SHINKBZUQULUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07115597B2

Procedure details

2-(4-acetylpiperazin-1-yl)-6-chloropyrimidin-4-amine 4-3 (0.90 g, 3.52 mmol) was dissolved in 95% ethanol and then evacuated and back flushed with nitrogen before introducing 10% Pd/C (0.50 g). A hydrogen atmosphere was introduced and this suspension was stirred for 2.5 hours. The catalyst was then filtered off and the filtrate was evaporated to a solid. The solid was purified on a silica column (DCM:MeOH:NH4OH 95:5:0.5) and the product 4-4 was isolated upon evaporation. 1H-NMR(DMSO): 7.75 ppm (d, 1H); 6.44 ppm (s, 2H); 5.74 ppm (d, 1H); 3.66 ppm (m, 2H); 3.59 ppm (m, 2H); 3.45 ppm (m, 4H); 2.03 ppm (s, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:15]=[C:14]([NH2:16])[CH:13]=[C:12](Cl)[N:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>C(O)C>[C:1]([N:4]1[CH2:5][CH2:6][N:7]([C:10]2[N:15]=[C:14]([NH2:16])[CH:13]=[CH:12][N:11]=2)[CH2:8][CH2:9]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
C(C)(=O)N1CCN(CC1)C1=NC(=CC(=N1)N)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
this suspension was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
back flushed with nitrogen
ADDITION
Type
ADDITION
Details
before introducing 10% Pd/C (0.50 g)
ADDITION
Type
ADDITION
Details
A hydrogen atmosphere was introduced
FILTRATION
Type
FILTRATION
Details
The catalyst was then filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a solid
CUSTOM
Type
CUSTOM
Details
The solid was purified on a silica column (DCM:MeOH:NH4OH 95:5:0.5)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C1=NC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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